2,4-Diphenylcrotonaldehyde
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Overview
Description
Preparation Methods
2,4-Diphenylcrotonaldehyde can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with acetophenone, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
2,4-Diphenylcrotonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,4-Diphenylcrotonaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diphenylcrotonaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
2,4-Diphenylcrotonaldehyde can be compared with other similar compounds such as:
Benzaldehyde: A simpler aldehyde with one phenyl group.
Acetophenone: A ketone with one phenyl group.
Cinnamaldehyde: An aldehyde with a phenyl group and an unsaturated carbon chain.
What sets this compound apart is its unique structure with two phenyl groups and an unsaturated aldehyde, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
115872-75-8 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-2,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2/b16-12- |
InChI Key |
AXZDPAXJQHIRTE-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C(/C=O)\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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